5-Amino-2-methoxy-4-methylbenzonitrile

Description

Significance of Benzonitrile (B105546) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Benzonitrile scaffolds are of considerable importance in organic synthesis due to the versatile reactivity of the nitrile moiety. google.com The nitrile group can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones, making benzonitriles valuable intermediates. researchgate.netrsc.org They are extensively used in the preparation of diverse heterocyclic systems, which are core components of many biologically active compounds. encyclopedia.pubnih.gov For instance, benzonitriles are precursors for synthesizing thiazoles, tetrazoles, 1,2-diarylimidazoles, and pyrimidines. google.comresearchgate.net The resulting compounds have found applications as potential anti-inflammatory agents, ferroelectric liquid crystal dopants, and fibrinogen antagonists. google.com The benzimidazole (B57391) scaffold, another key heterocycle, is noted for its wide range of pharmacological activities, and its synthesis can involve nitrile-containing precursors. nih.gov

Overview of Aminobenzonitriles in Contemporary Synthetic Methodologies

Aminobenzonitriles, which feature both an amino (-NH₂) and a nitrile (-C≡N) group on the benzene (B151609) ring, are particularly powerful synthons. The presence of these two reactive groups allows for sequential or tandem reactions to construct complex molecules, especially heterocycles. beilstein-journals.org Various methods have been developed for their synthesis, including the ammonolysis of corresponding chlorobenzonitriles and the catalytic ammoxidation of nitro-aromatic precursors. bloomtechz.comgoogle.com

In contemporary synthesis, aminobenzonitriles serve as key starting materials. For example, they are crucial in synthesizing 5-aminopyrazoles through reactions with hydrazines, with the resulting pyrazoles being investigated for pharmaceutical and agrochemical applications. beilstein-journals.org Similarly, substituted aminobenzonitriles are used as key intermediates in the synthesis of pharmaceuticals, acting as building blocks for targeted therapeutic agents. chemimpex.comwum.edu.pl The strategic placement of substituents on the aminobenzonitrile ring dictates the reactivity and the ultimate structure of the final product, allowing chemists to fine-tune molecular properties for specific applications.

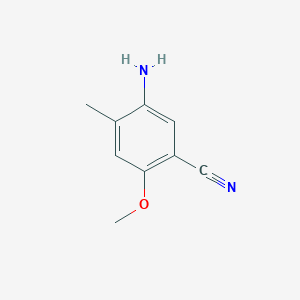

Structural Attributes and Chemical Relevance of 5-Amino-2-methoxy-4-methylbenzonitrile

This compound is a solid organic compound with the molecular formula C₉H₁₀N₂O. nih.gov Its structure is defined by a benzene ring substituted with five groups: a cyano group at position 1, a methoxy (B1213986) group at position 2, a methyl group at position 4, an amino group at position 5, and hydrogen atoms at the remaining positions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2122548-84-7 | sigmaaldrich.comapolloscientific.co.uk |

| Molecular Formula | C₉H₁₀N₂O | nih.gov |

| Molecular Weight | 162.19 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | UAOHSDZZVCUSML-UHFFFAOYSA-N | sigmaaldrich.com |

Scope and Objectives of Academic Research on the Compound

Academic research on this compound and its analogues is primarily driven by its potential in drug discovery, particularly for cancer immunotherapy. The main objective has been to use this molecule as a core scaffold to design and synthesize novel dual antagonists for the A₂A and A₂B adenosine (B11128) receptors. nih.gov These receptors are critical in regulating immune responses, and their inhibition can prevent T-cell anergy, thereby enhancing the body's anti-tumor activity. nih.gov

The scope of this research includes:

Synthesis of Derivatives: Creating a series of new compounds by modifying the this compound structure.

Structure-Activity Relationship (SAR) Studies: Investigating how different chemical modifications affect the biological activity of the compounds to identify key structural features for high potency. nih.gov

In Vitro Biological Evaluation: Testing the synthesized compounds in functional assays (e.g., cAMP assays) to measure their inhibitory activity against the target receptors. nih.gov

Pharmacokinetic Profiling: Assessing the metabolic stability and other pharmacokinetic properties of promising lead compounds. nih.gov

Through this focused research, this compound serves as a foundational element in the quest for new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methoxy-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-9(12-2)7(5-10)4-8(6)11/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOHSDZZVCUSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 5-Amino-2-methoxy-4-methylbenzonitrile Core

The creation of the this compound scaffold can be achieved through several strategic synthetic pathways. These routes primarily involve the formation of the aromatic amine functionality from a corresponding nitro-substituted precursor or the introduction of the amino group onto a pre-existing halogenated benzonitrile (B105546) framework.

Reduction Pathways of Nitro-Substituted Benzonitrile Precursors

A common and effective strategy for the synthesis of this compound involves the reduction of a nitro-substituted precursor, namely 2-methoxy-4-methyl-5-nitrobenzonitrile (B12838574). This transformation can be accomplished through various reduction methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines due to its high efficiency and clean reaction profiles. commonorganicchemistry.com Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comwikipedia.org

The hydrogenation of nitrobenzonitriles is influenced by the position of the nitro group relative to the nitrile group. researchgate.net For instance, the hydrogenation of 3- and 4-nitrobenzonitriles typically yields the corresponding primary amines, while 2-nitrobenzonitrile (B147312) can undergo intramolecular oxidation to form 2-aminobenzamide. researchgate.net In the case of 2-methoxy-4-methyl-5-nitrobenzonitrile, the steric and electronic environment of the substituents will influence the reaction conditions required for selective reduction of the nitro group without affecting the nitrile functionality.

A general approach for the catalytic hydrogenation of a substituted nitrobenzene, such as 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene, involves dissolving the compound in a suitable solvent like ethanol (B145695) and adding a catalytic amount of 10% Pd/C. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

Table 1: Catalytic Hydrogenation Approaches for Nitroarene Reduction

| Catalyst | Typical Solvents | General Conditions | Key Considerations |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol (B129727), Ethyl Acetate | H₂ gas (from balloon to high pressure), Room temperature to moderate heat | Highly efficient; can sometimes lead to dehalogenation in substrates with halogen substituents. commonorganicchemistry.com |

| Raney Nickel | Ethanol, Methanol, Dioxane | H₂ gas, Can require elevated temperature and pressure | A cost-effective alternative to palladium; its structural and thermal stability allows for use under a wide range of conditions. wikipedia.orgresearchgate.net |

| Iron(0)/Acetic Acid | Acetic Acid | Metallic iron powder in acetic acid | A classic and mild method that can be selective for the nitro group in the presence of other reducible functional groups. commonorganicchemistry.comnih.gov |

Chemical reducing agents offer an alternative to catalytic hydrogenation, particularly in cases where catalyst poisoning or over-reduction is a concern. Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and effective reagent for the reduction of aromatic nitro compounds to anilines. nih.govunistra.fr

The reduction of nitroarenes using sodium dithionite is typically carried out in an aqueous or mixed aqueous-organic solvent system. nih.govnih.gov The success of this reduction is often dependent on the quality of the sodium dithionite, as older batches may have undergone oxidation. nih.gov While specific conditions for the reduction of 2-methoxy-4-methyl-5-nitrobenzonitrile with sodium dithionite are not extensively detailed in publicly available literature, general procedures for similar transformations can be adapted. For example, the reduction of 5-nitro-2,3-dihydro-1,4-phthalazinedione is achieved by dissolving the compound in an aqueous ammonia (B1221849) solution and adding sodium dithionite in portions. nih.gov

Another commonly used chemical reducing agent is iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. nih.govreddit.com This method is known for its mildness and selectivity. commonorganicchemistry.com

Table 2: Chemical Reagents for Nitro Group Reduction

| Reagent | Typical Solvents | General Conditions | Key Considerations |

| Sodium Dithionite (Na₂S₂O₄) | Water, Dioxane/Water, DMF/Water | Often requires heating | Inexpensive and safe; reaction success can depend on the freshness of the reagent. nih.govnih.gov |

| Iron (Fe) in Acidic Media | Acetic Acid, Ethanol/Water with NH₄Cl | Reflux or heating | A mild and selective method for reducing nitro groups in the presence of other functionalities. commonorganicchemistry.comnih.govreddit.com |

| Tin(II) Chloride (SnCl₂) | Ethanol, Hydrochloric Acid | Can be performed at room temperature or with heating | A versatile reagent that can be used in acidic or non-acidic media. reddit.com |

Synthetic Routes from Halogenated Benzonitrile Derivatives

An alternative approach to constructing the this compound core is through the amination of a halogenated precursor, such as 5-bromo- or 5-chloro-2-methoxy-4-methylbenzonitrile. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-nitrogen bonds. nih.govunistra.fr

This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, with bulky electron-rich phosphines like t-BuXPhos often being effective. unistra.fr The reaction conditions, including the choice of base and solvent, need to be optimized for the specific substrates. For instance, the amination of bromobenzene (B47551) with secondary amines has been shown to work well in non-polar solvents with strong organic bases or cesium carbonate. nih.gov

While a specific application of the Buchwald-Hartwig amination for the synthesis of this compound is not explicitly detailed in the surveyed literature, the general methodology provides a viable synthetic route from a suitable halogenated precursor.

Alternative Ring-Forming Reactions and Functionalization Methodologies

While the primary strategies focus on the late-stage introduction of the amino group, alternative methodologies can be employed to construct the core structure or introduce the key functional groups.

One such functionalization involves the synthesis of the nitrile group. A Chinese patent describes a method for synthesizing 3-methoxy-4-methylbenzonitrile (B1590838) from 3-methoxy-4-methylbenzoic acid. researchgate.net This process involves the conversion of the carboxylic acid to an amide, followed by dehydration to yield the nitrile. researchgate.net Another patented method describes the one-pot synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) through oximation followed by dehydration. commonorganicchemistry.comgoogle.com These methods highlight potential alternative routes for constructing the benzonitrile core if starting from different precursors.

The Sandmeyer reaction provides a classical method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate. nih.gov In the context of synthesizing this compound, one could envision a route where a precursor with a different functional group at the 5-position is first converted to an amine, which is then transformed into the nitrile.

Synthesis of Key Intermediates for this compound

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. chemguide.co.ukyoutube.com The regioselectivity of this reaction is directed by the existing substituents on the benzene (B151609) ring. In the case of 2-methoxy-4-methylbenzonitrile, the methoxy (B1213986) group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-directing group. The nitrile group is a deactivating, meta-directing group. The combined directing effects of these substituents would favor nitration at the 5-position.

A general procedure for the nitration of a substituted benzene involves treatment with a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The temperature of the reaction is often controlled to prevent multiple nitrations. For example, the nitration of salicylaldehyde (B1680747) to produce a mixture of 3- and 5-nitrosalicylaldehyde is carried out using a nitrating mixture of concentrated sulfuric and nitric acids at low temperatures. oatext.com

A closely related synthesis is that of 2-methoxy-4-methyl-5-nitropyridine. This compound is prepared by the reaction of 2-chloro-4-methyl-5-nitropyridine (B1210972) with sodium methoxide (B1231860) in methanol. prepchem.com While this involves a pyridine (B92270) ring, the conditions for the introduction of the methoxy group are informative.

Preparation of Nitro-Substituted Benzonitrile Precursors (e.g., 3-methoxy-4-nitrobenzonitrile)

A critical intermediate in the synthesis of the target molecule is a nitro-substituted benzonitrile. The synthesis of compounds like 3-methoxy-4-nitrobenzonitrile (B170296) often begins with a corresponding benzoic acid.

One established method starts with 3-methoxy-4-nitrobenzoic acid. chemicalbook.com This starting material is first converted to its acid chloride, typically using an agent like oxalyl chloride in a solvent such as tetrahydrofuran (B95107) (THF) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is then treated with ammonia to form the amide, 3-methoxy-4-nitrobenzamide. chemicalbook.com A subsequent dehydration step, a common reaction for converting aromatic amides to nitriles, would yield the desired 3-methoxy-4-nitrobenzonitrile. orgsyn.orggoogle.com For instance, the dehydration of amides can be achieved using reagents like thionyl chloride or phosphorus pentoxide. orgsyn.orggoogle.com

The synthesis of the precursor 3-methoxy-4-nitrobenzoic acid itself can be achieved through a multi-step reaction sequence starting from o-Nitrophenyl methyl ether. google.com This process involves a chloromethylation reaction followed by oxidation to yield the benzoic acid derivative. google.com

A detailed procedure for the synthesis of the amide precursor, 3-methoxy-4-nitrobenzamide, involves dissolving 3-methoxy-4-nitrobenzoic acid in THF, cooling the solution, and adding oxalyl chloride and DMF. chemicalbook.com After stirring, the solvent is removed, and the residue is redissolved in THF. chemicalbook.com Bubbling ammonia gas through the solution precipitates the product, 3-methoxy-4-nitrobenzamide, which is then isolated by filtration. chemicalbook.com

Table 1: Reaction Details for the Synthesis of 3-methoxy-4-nitrobenzamide chemicalbook.com

| Parameter | Value |

|---|---|

| Starting Material | 3-methoxy-4-nitrobenzoic acid |

| Reagents | Oxalyl chloride, N,N-dimethylformamide, Ammonia |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to Room Temperature |

Derivatization of Methylbenzonitrile Frameworks

The derivatization of a methylbenzonitrile framework is central to arriving at the final this compound structure. This involves the strategic introduction and conversion of functional groups on the benzene ring.

One synthetic route involves the preparation of 3-methoxy-4-methylbenzonitrile. This can be synthesized from 3-methoxy-4-methylbenzoic acid by reacting it with chlorosulfonyl isocyanate in dichloromethane, followed by treatment with N,N-dimethylformamide. prepchem.com

Another pathway involves creating the nitrile functionality from an amide. For example, 3-methoxy-4-methylbenzamide (B1613557) can be dehydrated using thionyl chloride to produce 3-methoxy-4-methylbenzonitrile. google.com This nitrile can then undergo further reactions, such as bromination of the methyl group using N-bromosuccinimide (NBS), followed by hydrolysis to introduce other functional groups. google.com

The final and crucial step in the synthesis of this compound is the reduction of the nitro group of a precursor like 3-methoxy-4-nitrobenzonitrile. This transformation is a standard procedure in organic synthesis. Methods for reducing an aromatic nitro group to an amine are well-established and include catalytic hydrogenation (e.g., using Pd/C) or treatment with reducing agents like iron powder in acetic acid. nih.gov This reduction converts the nitro-substituted precursor into the final amino-benzonitrile product.

Purification Techniques for High-Purity Synthesis

Achieving high purity is critical in chemical synthesis. Various techniques are employed throughout the synthesis of this compound to isolate and purify intermediates and the final compound.

Standard Work-up Procedures: Following a reaction, crude products are often isolated and purified through a series of extraction and washing steps. A typical work-up involves pouring the reaction mixture into ice-water, followed by extraction with an organic solvent like ethyl acetate. nih.gov The organic layer is then washed sequentially with aqueous solutions, such as sodium bicarbonate to neutralize acids and brine to remove water-soluble impurities, before being dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4). chemicalbook.comnih.gov

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. orgsyn.org For example, a product might be purified with a 91% recovery by recrystallization from 50% acetic acid. orgsyn.org

Chromatography: For more challenging separations or to achieve very high purity, chromatographic techniques are used. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying compounds. prepchem.com In one synthesis of a related benzonitrile, the residue was purified by preparative HPLC using a silica (B1680970) gel column and a hexane:toluene solvent system to yield a white solid. prepchem.com Analytical techniques such as HPLC and LC-MS are also used to confirm the purity of the final product. nih.govbldpharm.com

Filtration and Drying: Simple filtration is used to separate solid products from liquid reaction mixtures or solvents. chemicalbook.com The isolated solid is typically washed with an appropriate solvent to remove residual impurities and then dried, often under reduced pressure, to remove any remaining solvent. chemicalbook.com

Compound Information

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 2122548-84-7 bldpharm.comapolloscientific.co.uksigmaaldrich.com | C9H10N2O sigmaaldrich.com |

| 3-methoxy-4-nitrobenzonitrile | 5081-36-7 chemicalbook.com | C8H6N2O3 |

| 3-methoxy-4-nitrobenzoic acid | 5081-37-8 chemicalbook.com | C8H7NO5 |

| 3-methoxy-4-nitrobenzamide | 92241-87-7 chemicalbook.com | C8H8N2O4 chemicalbook.com |

| 3-methoxy-4-methylbenzonitrile | 185629-31-6 prepchem.com | C9H9NO |

| 3-methoxy-4-methylbenzoic acid | 67579-92-4 prepchem.com | C9H10O3 |

| 5-Amino-2-methoxybenzonitrile | 214623-57-1 biosynth.com | C8H8N2O biosynth.com |

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Reactivity Profile of the Amino Group (–NH₂)

The primary amino group is a potent activating group and a versatile handle for a wide array of chemical modifications, including diazotization, substitution, and participation in condensation and cyclization reactions.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine functionality of 5-Amino-2-methoxy-4-methylbenzonitrile allows for its conversion into a diazonium salt. This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. jbiochemtech.comuomustansiriyah.edu.iq

The generated diazonium salt is a highly valuable intermediate in organic synthesis, primarily due to the excellent leaving group ability of the dinitrogen molecule (N₂). This intermediate can readily undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. jbiochemtech.comunb.ca This reaction, known as azo coupling, is the basis for the synthesis of a vast number of dyes. For instance, coupling of the diazonium salt of this compound with a generic phenol (B47542) would proceed as illustrated below, yielding a substituted azo dye. The exact color of the resulting dye would be influenced by the extended conjugation of the aromatic systems and the nature of the substituents present. jbiochemtech.com

General Reaction Scheme for Diazotization and Azo Coupling:

Nucleophilic Alkylation and Arylation Reactions

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows for the direct attachment of alkyl or aryl groups through nucleophilic substitution reactions.

N-Alkylation can be achieved by reacting the amine with alkyl halides. The reaction proceeds via an Sₙ2 mechanism, where the amino group attacks the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide follows the order I > Br > Cl. This process can lead to the formation of secondary and tertiary amines, and in some cases, quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.

N-Arylation , the formation of a diarylamine, can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction involves the coupling of the amine with an aryl halide or triflate in the presence of a phosphine (B1218219) ligand and a base. This method is highly versatile and allows for the formation of a wide range of N-aryl derivatives under relatively mild conditions.

Electrophilic Aromatic Substitution Directing Effects

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. The position at which an incoming electrophile will attack is determined by the cumulative directing effects of the substituents already present on the ring. pressbooks.publibretexts.org

The substituents on the ring can be classified based on their activating/deactivating and directing properties:

| Substituent | Effect on Reactivity | Directing Effect |

| –NH₂ (Amino) | Strongly Activating | Ortho, Para-Director |

| –OCH₃ (Methoxy) | Strongly Activating | Ortho, Para-Director |

| –CH₃ (Methyl) | Weakly Activating | Ortho, Para-Director |

| –C≡N (Nitrile) | Strongly Deactivating | Meta-Director |

The amino and methoxy (B1213986) groups are powerful activating groups due to their ability to donate electron density to the ring via resonance. libretexts.org The methyl group is a weak activator through an inductive effect. Conversely, the nitrile group is a strong deactivator due to its electron-withdrawing inductive and resonance effects. libretexts.org

In this compound, the positions ortho and para to the strongly activating amino and methoxy groups are significantly more electron-rich and are therefore the preferred sites for electrophilic attack. The positions ortho to the amino group are C-6 and C-4 (already substituted). The position para to the amino group is C-2 (already substituted). The positions ortho to the methoxy group are C-1 (already substituted) and C-3. The position para to the methoxy group is C-5 (already substituted).

Considering the combined effects, the C-3 and C-6 positions are the most activated towards electrophilic substitution. The powerful ortho, para-directing influence of the amino and methoxy groups will dominate over the meta-directing effect of the deactivating nitrile group. Steric hindrance from the adjacent methyl and methoxy groups may influence the regioselectivity between the C-3 and C-6 positions.

Participation in Condensation and Cyclization Processes

The nucleophilic amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically proceeds via a hemiaminal intermediate which then dehydrates to yield the final product. mdpi.com

Furthermore, the presence of the nitrile group ortho to the amino group in a related compound, 2-aminobenzonitrile, allows for its use in the synthesis of heterocyclic systems like quinolines. For example, in a base-promoted reaction, 2-aminobenzonitriles can react with ynones through a sequential aza-Michael addition and intramolecular annulation to afford multisubstituted 4-aminoquinolines. cardiff.ac.uk A similar reactivity pattern can be anticipated for this compound, where the amino group would initiate a nucleophilic attack, followed by cyclization involving the nitrile group to form a fused heterocyclic system. Such reactions are pivotal in the synthesis of medicinally relevant scaffolds. cardiff.ac.ukiipseries.org

Reactivity Profile of the Nitrile Group (–C≡N)

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably reduction to a primary amine.

Selective Reduction of the Nitrile Functionality

The nitrile group in this compound can be selectively reduced to a primary amine (–CH₂NH₂) without affecting the aromatic ring or the other functional groups under appropriate conditions. This transformation is valuable as it converts the nitrile into a different type of amine functionality, opening up new avenues for further chemical modification.

Several methods are available for the selective reduction of nitriles:

Catalytic Hydrogenation: This is a common method where the nitrile is treated with hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney Nickel, Platinum oxide (PtO₂), or Palladium on carbon (Pd/C) are often employed. researchgate.net The ester group, if present, would remain intact under these conditions. researchgate.net For instance, selective catalytic transfer hydrogenation using Pd/C with a mixture of formic acid and triethylamine (B128534) has been shown to be effective. researchgate.net

Chemical Reduction: A variety of chemical reducing agents can also be used. Sodium borohydride (B1222165) in the presence of a cobaltous chloride catalyst in methanol (B129727) is one such system. researchgate.net Another approach involves the use of a dual-site catalyst system, for example, a ruthenium complex in conjunction with sodium borohydride, which has been shown to reduce both aromatic and aliphatic nitriles with high functional group tolerance, including the presence of a nitro group. nih.gov

The choice of reducing agent and reaction conditions is crucial to ensure the selectivity of the reduction and to avoid the reduction of other functional groups present in the molecule.

Hydration and Hydrolysis Reactions of the Nitrile Group

The nitrile group (–C≡N) of this compound is susceptible to hydration and subsequent hydrolysis under both acidic and basic conditions, leading to the formation of an amide and ultimately a carboxylic acid.

In base-catalyzed hydrolysis , a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group, forming an imine anion intermediate. nih.gov Protonation of this intermediate by water yields a hydroxyimine, which tautomerizes to the amide. The reaction is promoted by the base, and a full equivalent is often required. libretexts.org Similar to the acidic pathway, the resulting amide can undergo further hydrolysis to the corresponding carboxylate salt under basic conditions. This second step involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the amide, followed by the elimination of an amide anion. libretexts.org The final products are the sodium salt of 5-amino-2-methoxy-4-methylbenzoic acid and ammonia (B1221849).

Table 1: Products of Nitrile Group Hydrolysis

| Starting Material | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | Acidic (e.g., H₂SO₄, H₂O, heat) | 5-Amino-2-methoxy-4-methylbenzamide | 5-Amino-2-methoxy-4-methylbenzoic Acid |

Cycloaddition Reactions Involving the Nitrile Moiety (e.g., for tetrazole formation)

The nitrile functionality of this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, and they are often considered as bioisosteres for carboxylic acids in medicinal chemistry.

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097), typically sodium azide (NaN₃), with an organonitrile. libretexts.orgncku.edu.tw The mechanism of this reaction is a subject of ongoing discussion and can proceed through either a concerted [2+3] cycloaddition or a stepwise pathway involving the initial nucleophilic attack of the azide anion on the nitrile carbon, followed by cyclization. nih.gov Density functional theory (DFT) calculations have suggested that the reaction may proceed via a nitrile activation step to form an imidoyl azide intermediate, which then cyclizes. nih.govlibretexts.org

The reactivity of the nitrile in this cycloaddition is significantly influenced by the electronic properties of its substituent. Electron-withdrawing groups on the aromatic ring are known to facilitate the reaction by lowering the activation barrier. nih.govlibretexts.org In the case of this compound, the presence of the strongly electron-donating amino group and the methoxy group would be expected to decrease the electrophilicity of the nitrile carbon, thus making the cycloaddition more challenging compared to benzonitriles with electron-withdrawing substituents.

To overcome this reduced reactivity, the reaction is often carried out at elevated temperatures and may require the use of catalysts. A variety of catalysts have been developed to promote tetrazole formation, including Lewis acids (e.g., ZnCl₂, AlCl₃, InCl₃), Brønsted acids, and various transition metal complexes (e.g., Co(II), Cu(II)). libretexts.orgorganicchemistrytutor.comncku.edu.twyoutube.com These catalysts function by coordinating to the nitrile nitrogen, thereby activating it towards nucleophilic attack by the azide. libretexts.org For the synthesis of 5-(5-amino-2-methoxy-4-methylphenyl)-1H-tetrazole, a catalyzed approach would likely be necessary to achieve good yields.

Table 2: Key Features of Tetrazole Formation from Nitriles

| Reaction Type | Reagents | Key Intermediates | Influence of Substituents | Catalysts |

|---|

Reactivity Profile of the Methoxy Group (–OCH₃)

Cleavage and Demethylation Reactions of the Methoxy Moiety

The cleavage of the aryl methyl ether bond in the methoxy group to yield a phenolic hydroxyl group is a common and important transformation. This O-demethylation can be achieved using various reagents and conditions, with the choice often depending on the other functional groups present in the molecule.

Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are classic reagents for ether cleavage. youtube.comrsc.org The mechanism involves protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl group via an Sₙ2 mechanism results in the formation of a phenol and methyl halide. youtube.com Due to the harsh, high-temperature conditions typically required, this method may have limited functional group tolerance. rsc.org

Lewis acids are also widely used for the demethylation of aromatic ethers. Boron tribromide (BBr₃) is a particularly effective and common reagent for this purpose, often used at low temperatures in chlorinated solvents. ncku.edu.twrsc.org The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group. youtube.com Other Lewis acids like aluminum chloride (AlCl₃) can also be employed. ncku.edu.tw

Nucleophilic reagents, such as thiolates (e.g., sodium ethanethiolate), can also effect demethylation through an Sₙ2 attack on the methyl group. These reactions are typically carried out in polar aprotic solvents like DMF at elevated temperatures. rsc.org

The presence of the amino group in this compound could potentially be protonated under strong acid conditions, which might affect the reactivity. Selective demethylation in the presence of other functional groups is a key consideration, and milder, more selective methods have been developed, including the use of certain ionic liquids and catalytic approaches. libretexts.orgmasterorganicchemistry.com For instance, acidic concentrated lithium bromide has been shown to be effective for the demethylation of lignin-derived aromatic compounds under moderate conditions. acs.org

Table 3: Common Reagents for Aromatic Methoxy Group Cleavage

| Reagent Class | Specific Examples | General Conditions |

|---|---|---|

| Strong Protic Acids | HBr, HI | High temperature |

| Lewis Acids | BBr₃, AlCl₃ | Low to moderate temperature, inert solvent |

Catalytic Methodologies in Chemical Transformations of this compound and its Derivatives

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of chemical transformations involving this compound and its derivatives. Various catalytic systems can be employed to target the different functional groups within the molecule.

As discussed in section 3.2.3, the cycloaddition of the nitrile group with azides to form tetrazoles is often facilitated by catalysts. Lewis acids such as zinc(II) and copper(II) salts are commonly used to activate the nitrile group. libretexts.orgyoutube.com For instance, the use of zinc salts in water has been shown to be an effective and environmentally benign method for the synthesis of 5-substituted 1H-tetrazoles. youtube.com Homogeneous catalysts, such as cobalt(II) complexes, have also been developed for this transformation, operating under mild conditions. organicchemistrytutor.com The proposed mechanism for metal-catalyzed tetrazole synthesis often involves the initial coordination of either the nitrile or the azide to the metal center, which facilitates the subsequent cycloaddition. organicchemistrytutor.comyoutube.com

The hydration of the nitrile group to an amide can also be achieved using catalytic methods. While traditionally performed under stoichiometric acidic or basic conditions, catalytic approaches offer milder reaction conditions and improved selectivity, minimizing the over-hydrolysis to the carboxylic acid.

For the cleavage of the methoxy group , catalytic methods provide alternatives to harsh stoichiometric reagents. For example, catalytic hydrodeoxygenation using supported metal catalysts, such as nickel on an alumina-silica support, can be used to demethylate anisole (B1667542) derivatives. stackexchange.com This process typically involves demethylation to a phenol, followed by hydrodeoxygenation to a deoxygenated product.

Furthermore, catalytic methods are central to reactions involving the aromatic ring. For instance, electrophilic aromatic substitutions are almost always carried out in the presence of a catalyst, such as a Lewis acid (e.g., AlCl₃ or FeBr₃ for halogenation and Friedel-Crafts reactions) or a strong protic acid (e.g., H₂SO₄ for nitration and sulfonation).

Cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for C-C and C-N bond formation, rely heavily on palladium, nickel, or copper catalysts. Derivatives of this compound, for example, a halogenated analog, could serve as substrates in these powerful catalytic transformations to build more complex molecular architectures.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5-Amino-2-methoxy-4-methylbenzamide |

| 5-Amino-2-methoxy-4-methylbenzoic Acid |

| Sodium 5-amino-2-methoxy-4-methylbenzoate |

| 5-(5-amino-2-methoxy-4-methylphenyl)-1H-tetrazole |

| Sodium azide |

| Ammonia |

| Methyl halide |

| Phenol |

| Anisole |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For 5-Amino-2-methoxy-4-methylbenzonitrile, ¹H and ¹³C NMR are fundamental in assigning the specific positions of hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the methyl group, and the amino group. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene (B151609) ring. The electron-donating amino and methoxy groups will cause an upfield shift (to lower ppm values) of the aromatic protons, while the electron-withdrawing nitrile group will have a deshielding effect.

Based on the analysis of structurally similar compounds, the following proton signals are expected:

A singlet for the methyl protons (CH ₃).

A singlet for the methoxy protons (-OCH ₃).

A broad singlet for the amino protons (-NH ₂), the chemical shift of which can be concentration and solvent dependent.

Two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.2 | Singlet |

| -OCH₃ | ~3.8 | Singlet |

| -NH₂ | ~4.0-5.0 (broad) | Singlet |

| Ar-H | ~6.5 | Singlet |

| Ar-H | ~7.2 | Singlet |

Note: The predicted values are based on the analysis of substituent effects in related benzonitrile (B105546) derivatives and may vary from experimental values.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The nitrile carbon is expected to appear significantly downfield. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~20 |

| -OC H₃ | ~56 |

| C -CN | ~100-110 |

| -C N | ~118-120 |

| Aromatic C -H | ~115-135 |

| Aromatic C -NH₂ | ~145-155 |

| Aromatic C -OCH₃ | ~150-160 |

| Aromatic C -CH₃ | ~130-140 |

Note: The predicted values are based on the analysis of substituent effects in related benzonitrile derivatives and may vary from experimental values.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would primarily confirm the lack of coupling between the singlet aromatic protons and the methyl and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the aromatic CH carbons to their attached protons, as well as the methyl and methoxy carbons to their respective protons.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational energy levels of the chemical bonds.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile, amino, methoxy, and aromatic C-H functional groups.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (amino group) | 3300-3500 | Medium, often two bands |

| C-H stretching (aromatic) | 3000-3100 | Medium to weak |

| C-H stretching (methyl and methoxy) | 2850-3000 | Medium |

| C≡N stretching (nitrile) | 2220-2240 | Strong |

| C=C stretching (aromatic ring) | 1500-1600 | Medium to strong |

| C-N stretching (amino group) | 1250-1350 | Medium |

| C-O stretching (methoxy group) | 1000-1300 | Strong |

Note: The predicted values are based on the analysis of vibrational spectra of related substituted benzonitriles and may vary from experimental values.

FT-Raman spectroscopy is a complementary technique to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C≡N stretching vibration is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool. The aromatic ring vibrations also tend to give rise to strong Raman signals.

Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretching (nitrile) | 2220-2240 | Strong |

| Aromatic ring breathing | ~1000 | Strong |

| C-C stretching (aromatic ring) | 1500-1600 | Strong |

| C-H stretching (aromatic and aliphatic) | 2800-3100 | Medium to strong |

Note: The predicted values are based on the analysis of vibrational spectra of related substituted benzonitriles and may vary from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic orbitals, providing insight into the molecule's structure, particularly its chromophores and conjugated systems. shu.ac.uk

For this compound, the absorption spectrum is primarily dictated by its aromatic ring system, which is substituted with an amino (-NH2) group, a methoxy (-OCH3) group, and a nitrile (-C≡N) group. These features give rise to characteristic electronic transitions, mainly of the π → π* and n → π* types. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the benzene ring and the nitrile group. uzh.ch These transitions are typically high in energy and result in strong absorption bands. shu.ac.uk The presence of auxochromes like the amino and methoxy groups, which donate electron density to the ring, can shift these absorption maxima to longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the amino group or the oxygen of the methoxy group, is promoted to a π* antibonding orbital of the aromatic ring or nitrile group. uzh.chyoutube.com These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. shu.ac.uk

The expected UV-Vis absorption data for this compound, based on its functional groups, are summarized below.

| Transition Type | Chromophore/Functional Group Involved | Expected Wavelength (λmax) Range | Relative Intensity (Molar Absorptivity, ε) |

| π → π | Benzene Ring, Nitrile Group (-C≡N) | 200 - 300 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Amino Group (-NH₂), Methoxy Group (-OCH₃), Nitrile Group (-C≡N) | 270 - 350 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₁₀N₂O, corresponding to a molecular weight of approximately 162.19 g/mol . nih.govsigmaaldrich.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺). High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, plausible fragmentation pathways would include the loss of stable neutral molecules or radicals from the parent ion.

Key expected fragmentation patterns are detailed in the table below.

| Ion Description | Proposed Fragmentation Pathway | Expected m/z |

| Molecular Ion [M]⁺˙ | Intact molecule | 162 |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy or aryl methyl group | 147 |

| [M-HCN]⁺˙ | Loss of hydrogen cyanide from the nitrile group | 135 |

| [M-CO]⁺˙ | Loss of carbon monoxide (common for methoxy-arenes) | 134 |

| [M-CH₃O]⁺ | Loss of a methoxy radical | 131 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its covalent structure. This analysis reveals the spatial relationship between the amino, methoxy, methyl, and nitrile substituents on the benzene ring. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related aminobenzonitrile structures allows for a projection of the expected results. analis.com.my For example, the analysis of 2-amino-4-chlorobenzonitrile (B1265954) revealed a triclinic crystal system with a P-1 space group. analis.com.my A similar outcome, or another common space group like monoclinic P2₁/c, could be anticipated.

The table below presents a set of plausible, illustrative crystallographic parameters for this compound based on data from analogous compounds. mdpi.comnih.gov

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one non-90° angle. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | ~ 6.0 | Unit cell dimension along the a-axis. |

| b (Å) | ~ 11.0 | Unit cell dimension along the b-axis. |

| c (Å) | ~ 15.0 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Inter-axial angle between b and c axes. |

| β (°) | ~ 100 | Inter-axial angle between a and c axes. |

| γ (°) | 90 | Inter-axial angle between a and b axes. |

| Volume (ų) | ~ 985 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by non-covalent intermolecular interactions. The functional groups of this compound are expected to play significant roles in dictating this arrangement.

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is a potential hydrogen bond acceptor. This allows for the formation of intermolecular N-H···N hydrogen bonds, which are a common and stabilizing motif in the crystal structures of related amino-nitrile compounds. analis.com.my These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.

Other Interactions: Weaker C-H···O or C-H···π interactions involving the methyl and methoxy groups may also contribute to the cohesion and fine-tuning of the crystal structure. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics.

Optimization of Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. For 5-Amino-2-methoxy-4-methylbenzonitrile, this would involve determining the precise spatial arrangement of the amino, methoxy (B1213986), methyl, and nitrile groups on the benzene (B151609) ring. However, specific optimized geometrical parameters from DFT calculations for this compound are not available in published literature.

Analysis of Vibrational Frequencies and Infrared/Raman Intensities

Following geometry optimization, DFT calculations can predict the vibrational modes of the molecule. This theoretical vibrational analysis is used to interpret experimental infrared (IR) and Raman spectra. nih.govmgesjournals.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. nih.gov While studies on similar benzonitrile (B105546) derivatives have successfully used DFT to assign spectral bands, a detailed vibrational analysis with corresponding frequency and intensity data for this compound has not been located. nih.gov

Prediction of Electronic Transitions via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the excited states of molecules. dntb.gov.ua It allows for the prediction of electronic absorption spectra (like UV-Vis spectra) by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. dntb.gov.uasigmaaldrich.com This provides insight into the molecule's color and photochemical properties. A TD-DFT analysis for this compound would characterize its electronic absorption bands, but such specific data is not present in the reviewed literature.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are fundamental in understanding a molecule's electronic properties and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. dntb.gov.ua A small energy gap generally signifies high reactivity and a greater ease of intramolecular charge transfer. dntb.gov.ua Specific calculated values for the HOMO energy, LUMO energy, and the resultant energy gap for this compound are not documented in available scientific papers.

Implications for Chemical Reactivity and Intramolecular Charge Transfer

The distribution of the HOMO and LUMO across the molecular structure provides information about the sites most susceptible to electrophilic and nucleophilic attack. The analysis of these orbitals is also key to understanding intramolecular charge transfer (ICT), where electronic charge is transferred from a donor part to an acceptor part of the molecule upon electronic excitation. This property is crucial for applications in materials science, such as in the design of nonlinear optical materials. While the principles of FMO theory are clear, their specific application to predict the reactivity and ICT characteristics of this compound has not been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For this compound, the primary donor orbitals are the lone pairs on the nitrogen atom of the amino group (LP(N)) and the oxygen atom of the methoxy group (LP(O)). The primary acceptor orbitals would be the π* antibonding orbitals of the aromatic ring (π(C-C)) and the cyano group (π(C≡N)).

The most significant delocalization effects contributing to the stability of this compound would be the donation of electron density from these lone pairs into the antibonding orbitals of the benzene ring. These interactions, characteristic of electron-donating groups on an aromatic system, are crucial for stabilizing the molecule. The analysis would also reveal hyperconjugative interactions involving the C-H bonds of the methyl group donating into adjacent antibonding orbitals.

Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Note: The following values are illustrative examples of what an NBO analysis would compute and are not from a published study.)

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (1) N5 | π* (C1-C6) | High | π-conjugation |

| LP (1) N5 | π* (C2-C3) | Moderate | π-conjugation |

| LP (1) O1 | π* (C1-C2) | High | π-conjugation |

| LP (2) O1 | σ* (C1-C7) | Low | Hyperconjugation |

| σ (C4-H) | π* (C3-C4) | Low | Hyperconjugation |

| π (C1-C6) | π* (C8-N9) | Moderate | Conjugation Extension |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. It projects the electrostatic potential onto the electron density surface, using a color spectrum to identify charge-rich and charge-poor regions. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent intermediate potential values.

In an MEP map of this compound, distinct regions of reactivity would be evident:

Negative Potential (Red/Yellow): The most electron-rich area would be concentrated around the nitrogen atom of the nitrile group due to its high electronegativity and the triple bond. The lone pair on the nitrogen of the amino group and the oxygen of the methoxy group would also create regions of negative potential, making them sites for potential electrophilic interaction or hydrogen bonding.

Positive Potential (Blue): The most electron-poor regions would be located on the hydrogen atoms of the amino (-NH₂) group. These sites are the most likely to act as hydrogen bond donors or to be attacked by strong nucleophiles.

Neutral/Near-Neutral Potential (Green): The carbon atoms of the benzene ring and the methyl group would exhibit near-neutral potential, though the electron-donating effects of the amino and methoxy groups would make the aromatic ring generally more electron-rich than unsubstituted benzene.

This analysis allows for a rapid prediction of how the molecule would interact with other polar molecules, ions, or biological receptors.

Quantum Chemical Descriptors for Predicting Chemical Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and stability. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule a better nucleophile. For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the electron-donating amino and methoxy groups.

LUMO: Represents the innermost empty orbital. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule a better electrophile. The LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing nitrile group.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.

Other global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's chemical behavior.

Table 2: Key Quantum Chemical Descriptors and Their Significance for this compound

| Descriptor | Formula | Predicted Significance for Reactivity |

| HOMO Energy (E_HOMO) | - | High value indicates strong electron-donating (nucleophilic) character, driven by NH₂ and OCH₃ groups. |

| LUMO Energy (E_LUMO) | - | Low value indicates electron-accepting (electrophilic) character, influenced by the CN group. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | A relatively small gap suggests high reactivity due to the combination of strong donor and acceptor groups. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Defines the overall tendency to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. A low value (soft molecule) correlates with high reactivity. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a high value indicates high reactivity. |

Molecular Docking Studies for Investigating Molecular Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as an enzyme or protein. This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. While specific docking studies for this compound are not available in the literature, its structural features suggest how it could interact with a hypothetical receptor active site.

The functional groups of this compound would play distinct roles in molecular recognition:

The amino group (-NH₂) can act as a strong hydrogen bond donor.

The nitrogen atom of the nitrile group (-C≡N) and the oxygen of the methoxy group (-OCH₃) can act as hydrogen bond acceptors.

The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

The methyl group (-CH₃) can participate in hydrophobic interactions within a nonpolar pocket of the active site.

A hypothetical docking simulation would place the molecule within the receptor's binding pocket and score different poses based on the favorability of these interactions.

Table 3: Potential Molecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |

| Amino (-NH₂) | Hydrogen Bond Donor | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Nitrile (-C≡N) | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr) |

| Benzene Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr) |

| Methyl (-CH₃) | Hydrophobic Interaction | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

Synthesis and Exploration of Derivatives and Analogs

Design Principles for Modifying the 5-Amino-2-methoxy-4-methylbenzonitrile Scaffold

The rational design of new molecules based on the this compound core involves a deep understanding of substitution effects, regioselectivity, and the principles of bioisosterism.

When subjecting this compound to further electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the existing substituents on the benzene (B151609) ring. msu.edu The amino (-NH₂), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the nitrile (-CN) group is a deactivating substituent, directing incoming groups to the meta position.

The interplay of these directing effects on the scaffold is as follows:

Amino group (at C5): Strongly activating, ortho, para-director. Directs to C4 (occupied) and C6.

Methoxy group (at C2): Strongly activating, ortho, para-director. Directs to C1 (occupied) and C3.

Methyl group (at C4): Weakly activating, ortho, para-director. Directs to C3 and C5 (occupied).

Nitrile group (at C1): Deactivating, meta-director. Directs to C3 and C5 (occupied).

Considering the positions on the ring (C1-CN, C2-OCH₃, C3-H, C4-CH₃, C5-NH₂, C6-H), the available positions for substitution are C3 and C6. The powerful activating and directing effects of the amino and methoxy groups are dominant. The C6 position is ortho to the strongly activating amino group, while the C3 position is ortho to the methoxy group and para to the methyl group. The combined influence of these groups suggests that electrophilic substitution will be directed primarily to positions C3 and C6, with the precise outcome depending on the specific electrophile and reaction conditions. For instance, halogenation or nitration would likely yield a mixture of 3- and 6-substituted products.

Bioisosteric replacement is a key strategy in drug design to enhance potency, improve pharmacokinetic properties, or create novel chemical entities. researchgate.netnih.gov This involves substituting a part of a molecule with a chemically different group that retains similar biological activity. researchgate.netscispace.com

For the this compound scaffold, bioisosteric replacement can be considered at several levels:

Nitrile Group Replacement: The nitrile group itself can be replaced by other functional groups. The tetrazole ring is a well-established bioisostere for the carboxylic acid group and has also been used as a cis-peptide bond mimic. researchgate.netcore.ac.ukthieme-connect.com Given that nitriles are precursors to tetrazoles, this transformation is a synthetically accessible and common bioisosteric replacement.

Benzene Ring Replacement: The entire benzene ring can be substituted with non-aromatic scaffolds that mimic its spatial arrangement. Such "scaffold hopping" can improve properties like solubility and metabolic stability. enamine.net Examples of benzene bioisosteres include:

Bicyclo[1.1.1]pentane

2-Oxabicyclo[2.2.2]octane enamine.net

Spiro[3.3]heptane enamine.net

Cubane

Substituent Bioisosteres: The methoxy group (-OCH₃) could be replaced by other groups like a hydroxyl (-OH), methylthio (-SCH₃), or even a small alkyl group, depending on the desired electronic and steric properties. researchgate.net Similarly, the methyl group could be swapped for an ethyl group or a halogen like chlorine.

| Original Fragment | Bioisosteric Replacement | Potential Advantage | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Tetrazole | Metabolic stability, mimic of carboxylic acid. | researchgate.netcore.ac.uk |

| Nitrile (-C≡N) | Oxadiazole | Modulation of electronic properties. | beilstein-journals.org |

| Benzene Ring | Bicyclo[1.1.1]pentane | Improved physicochemical properties, novel chemical space. | enamine.net |

| Benzene Ring | 2-Oxabicyclo[2.2.2]octane | Increased solubility, enhanced metabolic stability. | enamine.net |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Potential for new hydrogen bonding interactions. | researchgate.net |

Synthetic Routes to Novel Derivatives of this compound

The functional groups on the this compound scaffold provide handles for a variety of chemical transformations to generate novel derivatives.

The primary amino group at the C5 position is a key site for derivatization. Standard reactions for aromatic amines can be readily applied.

Schiff Base Formation: The amino group can be condensed with various aromatic or aliphatic aldehydes to form Schiff bases (imines). ajol.info This reaction is typically carried out by refluxing the amine and aldehyde in a suitable solvent like ethanol (B145695) or acetic acid. orientjchem.org These derivatives can introduce a wide range of substituents and have been explored for their biological activities. ajol.info

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This can be used to introduce new functionalities or as a protecting group strategy during multi-step synthesis. For example, reaction with acetyl chloride would yield N-(3-cyano-4-methoxy-6-methylphenyl)acetamide.

Diazotization: The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. Diazonium salts are highly versatile intermediates that can be converted into a wide array of functional groups, including -OH, -F, -Cl, -Br, -I, and -H (Sandmeyer and related reactions), or used in azo coupling reactions to form azo dyes. frontiersin.org

The nitrile group is an excellent precursor for the synthesis of nitrogen-containing five-membered heterocycles, which are prominent in medicinal chemistry.

Tetrazole Synthesis: The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. thieme-connect.com For this compound, this involves reacting it with sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc bromide (ZnBr₂) or a proton source like ammonium (B1175870) chloride (NH₄Cl). core.ac.uk The reaction typically requires heating in a polar solvent such as water, isopropanol, or DMF. core.ac.ukbeilstein-journals.org This transformation converts the nitrile group into a 1H-tetrazol-5-yl moiety, a valuable carboxylic acid bioisostere. researchgate.net

Triazole Synthesis: The nitrile group can also participate in the construction of triazole rings.

1,2,3-Triazoles: Syntheses can be achieved through dipolar [3+2] cycloaddition reactions. For example, reacting aryl-substituted acetonitriles with azides can lead to 5-amino-1,2,3-triazoles. researchgate.net Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for forming 1,4-disubstituted-1,2,3-triazoles, though this would require converting the nitrile to an alkyne first. nih.govfrontiersin.org

1,2,4-Triazoles: Various methods exist for synthesizing 1,2,4-triazoles. One approach involves the reaction of amidrazones (which can be derived from nitriles) with various one-carbon synthons. nih.gov Other routes include the cyclization of N-acylamidrazones or the reaction of nitriles with hydrazides under specific conditions. orientjchem.orgresearchgate.net

| Heterocycle | General Reagents | Typical Conditions | Reference |

|---|---|---|---|

| 5-Substituted-1H-tetrazole | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnBr₂) or NH₄Cl | Reflux in polar solvent (e.g., H₂O, DMF) | researchgate.netcore.ac.ukthieme-connect.com |

| 5-Amino-1,2,3-triazole | Organic Azides, Base (e.g., DBU) | Often solvent-free or in a suitable solvent | researchgate.net |

| 3,4,5-Trisubstituted-1,2,4-triazole | Amidrazones, Anhydrides, Catalyst (e.g., HClO₄-SiO₂) | Solvent-free, 80°C | nih.gov |

Beyond derivatizing the existing functional groups, modifications can be made to the aromatic ring itself or its other substituents.

Electrophilic Aromatic Substitution: As discussed in section 6.1.1, the vacant C3 and C6 positions are susceptible to electrophilic attack. Reactions such as halogenation (with Cl₂, Br₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with SO₃/H₂SO₄) can introduce new substituents onto the ring, further diversifying the chemical space. msu.edu

Modification of the Methoxy Group: The methoxy group can be a target for O-demethylation to yield the corresponding phenol (B47542) (5-amino-2-hydroxy-4-methylbenzonitrile). This is commonly achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group provides a new site for derivatization, such as etherification or esterification, and can act as a hydrogen bond donor. researchgate.net

Cross-Coupling Reactions: If a halogen is introduced onto the ring (e.g., at C3 or C6), it can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents, significantly expanding the library of derivatives. For instance, a series of dual A₂A/A₂B adenosine (B11128) receptor antagonists were developed based on a triazole-pyrimidine-methylbenzonitrile core, highlighting the utility of building upon the benzonitrile structure. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The chemical scaffold of this compound presents multiple sites for modification, allowing for a systematic exploration of structure-reactivity and structure-activity relationships (SAR). The reactivity of the benzonitrile core and the biological activity of its derivatives are significantly influenced by the electronic and steric properties of the amino, methoxy, and methyl substituents.

The nitrile group is a key pharmacophore in many biologically active compounds. It can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group, which is crucial for the interaction with biological targets like enzymes and receptors. nih.gov For instance, in the context of aromatase inhibitors, a para-substituted nitrile group is often essential for inhibitory activity. nih.gov

The amino and methoxy groups on the aromatic ring are critical electron-donating groups that can modulate the electronic environment of the benzonitrile system. wikipedia.org The methoxy group, in particular, is a prevalent substituent in many drugs and can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.govresearchgate.net Its effect is position-dependent; a methoxy group at the para position is typically electron-donating, while at the meta position, it can be electron-withdrawing. wikipedia.org In the case of this compound, the ortho-methoxy group's influence is more complex due to potential steric effects. wikipedia.org

Research on related benzamide (B126) derivatives has provided insights into the role of these substituents. In a study on 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, the introduction of a methyl group on the 4-amino nitrogen, creating a structure analogous to a modified this compound, led to a significant increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov Further modification at the 5-position with bromo or iodo groups also enhanced this affinity, highlighting the sensitivity of the receptor to the electronic and steric nature of substituents on the benzoyl moiety. nih.gov

In another study on triazole-pyrimidine-methylbenzonitrile derivatives designed as dual A2A/A2B adenosine receptor antagonists, the methylbenzonitrile structure was identified as an advantageous scaffold. nih.gov Molecular docking studies revealed that the cyano group engages in a polar interaction with the amide function of Asn282, and the methyl group has favorable interactions with the side chains of Ala64 and His280, contributing to potent inhibitory activity on the A2B receptor. nih.gov

The table below summarizes key findings from SAR studies on related benzonitrile and benzamide derivatives, which can infer potential relationships for this compound derivatives.

| Compound Series | Key Structural Modifications | Observed Effect on Activity/Reactivity | Reference |

| 4-Amino-5-chloro-2-methoxybenzamide derivatives | Introduction of a methyl group on the 4-amino nitrogen. | Marked increase in dopamine D2 receptor binding affinity. | nih.gov |

| 4-Amino-5-chloro-2-methoxybenzamide derivatives | Modification of the 5-substituent (e.g., bromo, iodo). | Enhanced dopamine D2 receptor binding affinity. | nih.gov |

| Triazole-pyrimidine-methylbenzonitrile derivatives | Presence of the methylbenzonitrile scaffold. | Favorable interactions with A2B adenosine receptor, leading to potent inhibition. | nih.gov |

| Benzimidazole-derived acrylonitriles | Introduction of a cyano group. | Variable effect on antiproliferative activity, sometimes reducing it. | mdpi.com |

| Benzimidazole-derived acrylonitriles | Bulkier alkyl and aryl moieties on the benzimidazole (B57391) nitrogen. | Higher tubulin affinity. | mdpi.com |

| Benzimidazole-derived acrylonitriles | Electron-donating substituents on the phenyl group. | Deeper entrance into the hydrophobic pocket of tubulin, leading to higher affinity. | mdpi.com |

These findings underscore the intricate interplay between the various functional groups on the benzonitrile ring and their impact on biological activity. The electronic nature, steric bulk, and hydrogen-bonding capacity of substituents all play a crucial role in determining the reactivity and therapeutic potential of derivatives based on the this compound scaffold.

Comparative Studies with Structurally Similar Benzonitrile Compounds

One area of comparison is with benzonitrile derivatives that have different substitution patterns. For example, in a study of pyrazole-linked tetrazole derivatives with a benzonitrile moiety, it was found that compounds with halogens at the meta position exhibited higher antibacterial activity. researchgate.net Conversely, derivatives with electron-donating groups showed lower inhibition, suggesting that for that particular scaffold and biological target, electron-withdrawing groups were more favorable. researchgate.net This contrasts with findings on other systems where electron-donating groups on a phenyl ring enhanced biological activity. mdpi.com